molecular formula C18H11ClN2OS B2399476 (Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 325978-05-0

(Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2399476
CAS No.: 325978-05-0
M. Wt: 338.81
InChI Key: LEEGGQBWJCSJNE-UHFFFAOYSA-N
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Description

(Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that belongs to the class of naphthothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves the reaction of N-substituted arylamines with elemental sulfur under metal-free conditions. This method is both atom-economic and environmentally friendly, as it involves double C–S bond formation through C–H bond functionalization . Another approach involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese (III) acetate under ambient air .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific substitution pattern and the presence of both chloro and benzamide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2OS/c19-14-8-4-3-7-13(14)17(22)21-18-20-15-10-9-11-5-1-2-6-12(11)16(15)23-18/h1-10H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEGGQBWJCSJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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